molecular formula C10H9ClN2O2 B13920293 4-Chloro-7-ethoxyquinazolin-6-ol

4-Chloro-7-ethoxyquinazolin-6-ol

Cat. No.: B13920293
M. Wt: 224.64 g/mol
InChI Key: GAHPWFQKXYWOPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-ethoxyquinazolin-6-ol typically involves the chlorination of a quinazoline precursor. One common method includes the reaction of 6-hydroxy-7-ethoxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-ethoxyquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 7-position and chloro group at the 4-position contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

4-chloro-7-ethoxyquinazolin-6-ol

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-9-4-7-6(3-8(9)14)10(11)13-5-12-7/h3-5,14H,2H2,1H3

InChI Key

GAHPWFQKXYWOPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CN=C2Cl)O

Origin of Product

United States

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